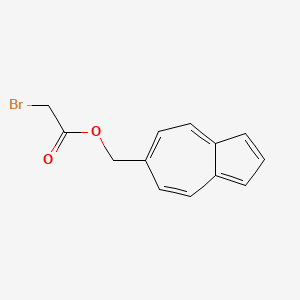![molecular formula C24H23NO3 B14219896 1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate CAS No. 783367-40-8](/img/structure/B14219896.png)
1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenoxy moiety, which is further linked to a propan-2-yl prop-2-enoate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
The synthesis of 1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylamino Group: The diphenylamino group can be synthesized through the reaction of aniline with diphenylamine under specific conditions.
Attachment to Phenoxy Group: The diphenylamino group is then attached to a phenoxy moiety through a nucleophilic substitution reaction.
Formation of Propan-2-yl Prop-2-enoate: The final step involves the esterification of the phenoxy group with propan-2-yl prop-2-enoate under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism by which 1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The diphenylamino group can participate in electron-donating interactions, while the phenoxy and prop-2-enoate groups can engage in various chemical reactions. These interactions can influence the compound’s behavior in different environments, including its reactivity and stability .
Comparación Con Compuestos Similares
1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate can be compared with other similar compounds, such as:
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: This compound features similar diphenylamino groups but differs in its overall structure and applications.
2,2-Dimethyl-1-(4-phenyl-1L4-pyridin-1-yl)propan-1-one: Another compound with a diphenylamino group, but with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
783367-40-8 |
|---|---|
Fórmula molecular |
C24H23NO3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
1-[4-(N-phenylanilino)phenoxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C24H23NO3/c1-3-24(26)28-19(2)18-27-23-16-14-22(15-17-23)25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h3-17,19H,1,18H2,2H3 |
Clave InChI |
BSJRIMYCMZAGKV-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)

![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14219842.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)




![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)

![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
